molecular formula C13H20ClNO B2985051 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride CAS No. 2256054-71-2

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride

Cat. No.: B2985051
CAS No.: 2256054-71-2
M. Wt: 241.76
InChI Key: PFQJCTXIBPNITG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further reduce the compound to its corresponding alcohols or amines using reducing agents like NaBH4 or LiAlH4.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(3-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features that provide a balance between flexibility and rigidity, making it an ideal linker for targeted protein degradation .

Properties

IUPAC Name

1-(3-piperidin-4-ylphenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-10(15)12-3-2-4-13(9-12)11-5-7-14-8-6-11;/h2-4,9-11,14-15H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNOPHUEUDRTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C2CCNCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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